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Compound of Interest

Compound Name: 5-Chloro-2-formylbenzoic acid

CAS No.: 4506-45-0

Cat. No.: B1588322 Get Quote

Application Note & Protocol: 5-Chloro-2-formylbenzoic Acid in Heterocyclic Synthesis

Abstract
5-Chloro-2-formylbenzoic acid (CFBA) is a bifunctional aromatic building block critical for the

divergent synthesis of nitrogen-containing heterocycles.[1] Possessing both an electrophilic

formyl group and a nucleophilic carboxylic acid moiety (in equilibrium with its cyclic pseudo-acid

lactol form), it serves as a "linchpin" scaffold for constructing isoindolinones and phthalazinones

—cores prevalent in PARP inhibitors, anxiolytics, and antihypertensive agents.[1] This guide

details high-yield protocols for reductive amination-cyclization and hydrazine condensation,

supported by mechanistic insights and troubleshooting matrices.[1]

Chemical Profile & Material Safety
Compound: 5-Chloro-2-formylbenzoic acid Synonyms: 2-Carboxy-4-chlorobenzaldehyde; 5-

Chloro-2-formyl-benzoic acid CAS: 58580-36-0 (Isomer specific); 4506-45-0 (General/Isomer

variant often used interchangeably in catalogs) Molecular Formula: C₈H₅ClO₃ Molecular

Weight: 184.58 g/mol [1]
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Property Specification

Appearance White to off-white crystalline solid

Melting Point 175–178 °C

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

pKa
~3.5 (Carboxylic acid), ~12.5 (Phenolic OH in

lactol form)

Safety & Handling (Trustworthiness):

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde group is

susceptible to oxidation to 5-chlorophthalic acid if exposed to air/moisture for prolonged

periods.[1]

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.

Core Application 1: Reductive Cyclization to 5-
Chloroisoindolin-1-ones
Context: The isoindolinone scaffold is a privileged structure in medicinal chemistry.[1] The

reaction of CFBA with primary amines proceeds via an imine intermediate, which undergoes

intramolecular cyclization and reduction. This "one-pot" reductive amination-cyclization is

superior to multi-step procedures involving acid chlorides.[1]

Mechanism:

Condensation: Amine attacks the formyl group

Imine (Schiff base).

Cyclization: The carboxylic acid (or carboxylate) attacks the imine
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3-hydroxyisoindolinone (hemiaminal).[1]

Reduction: Hydride donor reduces the hemiaminal/imine

Isoindolinone.[1]

Protocol: One-Pot Synthesis of N-Substituted 5-Chloroisoindolin-1-ones

Reagents:

5-Chloro-2-formylbenzoic acid (1.0 equiv)[1]

Primary Amine (R-NH₂) (1.1 equiv)[1]

Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for

sensitive amines.[1]

Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

Imine Formation:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-
formylbenzoic acid (1.84 g, 10 mmol) in Methanol (20 mL).

Add the Primary Amine (11 mmol) dropwise.[1]

Observation: The solution may warm slightly and change color (often yellow) as the imine

forms.[1]

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or

LCMS for the disappearance of the aldehyde.[1]

Reduction:

Cool the reaction mixture to 0°C using an ice bath.
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Carefully add NaBH₄ (0.57 g, 15 mmol) in small portions over 15 minutes. Caution:

Hydrogen gas evolution.

Allow the mixture to warm to RT and stir for an additional 2 hours.

Quench & Isolation:

Quench the reaction with 1N HCl (10 mL) until pH ~5–6.

Evaporate the methanol under reduced pressure.[1]

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).[1]

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

Purification:

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂,

Hexane/EtOAc gradient).[1]

Yield Expectation: 75–90% depending on amine sterics.[1]

Core Application 2: Synthesis of 7-
Chlorophthalazin-1(2H)-ones
Context: Phthalazinones are key pharmacophores in PARP inhibitors (e.g., Olaparib).[1] CFBA

reacts with hydrazine hydrate to form the phthalazinone core.[1] Note the regiochemistry: The

Chlorine at position 5 of the starting material ends up at position 7 of the phthalazinone ring

due to the numbering change (Formyl carbon becomes C4, Carboxyl carbon becomes C1).[1]

Protocol: Condensation with Hydrazine[2][3]

Reagents:

5-Chloro-2-formylbenzoic acid (1.0 equiv)[1]

Hydrazine Hydrate (64% or 80% aq solution) (1.2 equiv)[1]
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Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

Reflux:

Suspend 5-Chloro-2-formylbenzoic acid (1.84 g, 10 mmol) in Ethanol (15 mL).

Add Hydrazine Hydrate (0.6 mL, ~12 mmol) dropwise.

Heat the mixture to reflux (80°C) for 3 hours.

Observation: The solid starting material will dissolve, followed by the precipitation of the

product (phthalazinone) as the reaction proceeds.[1]

Isolation:

Cool the mixture to room temperature and then to 0°C.

Filter the precipitate using a Buchner funnel.[1]

Wash the filter cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).[1]

Drying:

Dry the solid in a vacuum oven at 50°C for 4 hours.

Yield Expectation: >85% (High purity, typically requiring no chromatography).[1]

Visualized Workflows (Graphviz)
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Pathway A: Isoindolinone Synthesis Pathway B: Phthalazinone Synthesis

Start: 5-Chloro-2-formylbenzoic Acid

Add Primary Amine (R-NH₂)
Solvent: MeOH, RT, 2-4h

Path A

Add Hydrazine Hydrate
Solvent: EtOH, Reflux, 3h

Path B

Intermediate: Imine/Hemiaminal

-H₂O

Reduction: Add NaBH₄ (0°C to RT)

Product: N-Substituted
5-Chloroisoindolin-1-one

Cyclization & Reduction

Precipitation of Product

Condensation

Product: 7-Chlorophthalazin-1(2H)-one

Filter & Wash

Click to download full resolution via product page

Caption: Divergent synthesis pathways for Isoindolinone (Path A) and Phthalazinone (Path B)

scaffolds from 5-Chloro-2-formylbenzoic acid.

Analytical Validation & Troubleshooting
HPLC Method for Purity Assessment:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)[1]

Mobile Phase A: 0.1% Formic Acid in Water[1]

Mobile Phase B: Acetonitrile
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Gradient: 5% B to 95% B over 10 min.

Detection: UV @ 254 nm (Aromatic) and 280 nm (Carbonyl).[1]

Troubleshooting Matrix:

Issue Probable Cause Corrective Action

Low Yield (Isoindolinone)
Incomplete imine formation

before reduction.[1]

Extend stirring time with amine

before adding NaBH₄.[1] Add

molecular sieves (3Å) to drive

equilibrium.[1]

Impurity: Reduced Alcohol
Reduction of aldehyde without

cyclization.[1]

Ensure amine is in slight

excess (1.1 eq).[1] Verify

amine nucleophilicity (sterically

hindered amines react slower).

[1]

Product Oiling Out
High solubility in reaction

solvent.[1]

Use solvent exchange:

Evaporate MeOH, dissolve in

EtOAc, and wash with water to

remove salts/impurities.[1]

Coloration (Yellow/Brown)
Oxidation of starting material

or amine.[1]

Perform reaction under

Nitrogen/Argon atmosphere.

Ensure reagents are fresh.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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